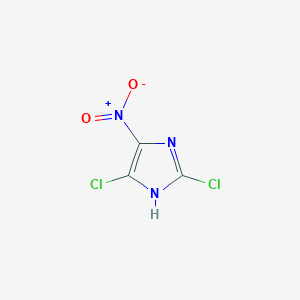
2-Amino-4,6-dimethylnicotinonitrile
説明
“2-Amino-4,6-dimethylnicotinonitrile” (ADMN) is a synthetic compound with the molecular formula C8H9N3 . It belongs to the family of 2-aminonicotinonitriles and has two methyl groups attached to the aromatic ring. It is not found naturally in the environment.
Synthesis Analysis
ADMN can be synthesized through several methods, such as the Skraup reaction, cyclization of nicotinic acid derivatives, and palladium-catalyzed amination of 2,4-lutidine . These methods have been optimized to produce ADMN in high yields and purity . The synthesized product can be characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and X-ray crystallography .
Molecular Structure Analysis
The molecular structure of ADMN is C8H9N3 . It has an average mass of 147.177 Da and a monoisotopic mass of 147.079651 Da .
Chemical Reactions Analysis
ADMN can be analyzed using a range of analytical techniques, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and spectroscopic methods such as UV-Vis spectroscopy. These methods have been widely used to determine the purity, concentration, and other physical and chemical characteristics of ADMN.
Physical And Chemical Properties Analysis
ADMN is a yellowish-brown powder that is sparingly soluble in water and highly soluble in organic solvents such as ethanol, methanol, and acetonitrile. It has a melting point of around 77°C and a boiling point of around 219°C.
科学的研究の応用
Summary of the Application
2-Amino-4,6-diphenylnicotinonitriles (APNs) have been synthesized and their cytotoxicity against breast cancer cell lines has been investigated .
Methods of Application
The APNs were synthesized and their cytotoxicity was tested against breast cancer cell lines. The fluorescence spectra of the synthesized APNs in different solvents were studied to reveal solvent-dependent shifts in the emission maximum values .
Results or Outcomes
Compound 3 demonstrated exceptional cytotoxicity, surpassing the potency of Doxorubicin . The fluorescence properties of the APNs were found to be influenced by the solvent environment .
2. Application as Corrosion Inhibitors
Summary of the Application
2-Amino-4,6-dimethylnicotinonitrile derivatives have been synthesized and investigated as corrosion inhibitors for carbon steel in an acidic environment .
Methods of Application
The derivatives were synthesized and their effectiveness as corrosion inhibitors for carbon steel in 1 M HCl was tested using chemical and electrochemical methods .
Results or Outcomes
The adsorption of the inhibitors on the carbon steel surface fits the Langmuir adsorption isotherm. The inhibitors showed mixed corrosion inhibition properties .
Safety And Hazards
ADMN is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
特性
IUPAC Name |
2-amino-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-3-6(2)11-8(10)7(5)4-9/h3H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJFVYFSZCMYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282311 | |
| Record name | 2-amino-4,6-dimethylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>22.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24812220 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Amino-4,6-dimethylnicotinonitrile | |
CAS RN |
5468-34-8 | |
| Record name | 2-Amino-4,6-dimethyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5468-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 25393 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5468-34-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-4,6-dimethylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188128.png)






![4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188136.png)